2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a complex organic compound that features a benzofuran moiety, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is and it has a molecular weight of approximately 332.3 g/mol. It is classified as a benzofuran derivative, which is a class of compounds recognized for their pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 2-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves several steps, including the formation of the benzofuran core and subsequent functionalization. One common approach includes:
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 2-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can be represented using various structural formulas:
C1=CC=C(C=C1)C(=O)N/C(=C/C(=O)N/C(=C/C1=CC=CC=C1)C#N)C#N
The structure features a benzofuran ring fused with a cyanopropenoic acid derivative, indicating potential reactivity due to the presence of both an amino group and cyano functionality .
The compound can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action of 2-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor interactions. The benzofuran moiety is known to engage in π-stacking interactions with nucleic acids or proteins, which may lead to inhibition or activation of various biological pathways relevant to its therapeutic effects .
The physical properties of 2-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid include:
Chemical properties include:
This compound has several potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: